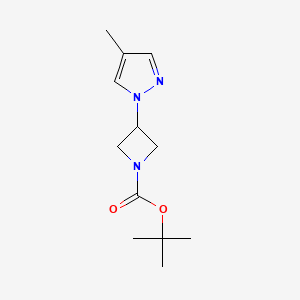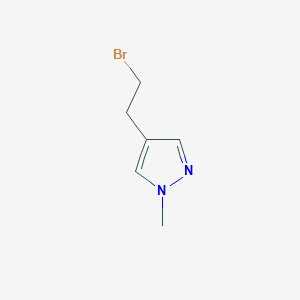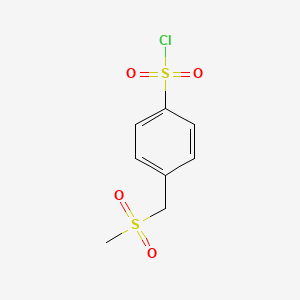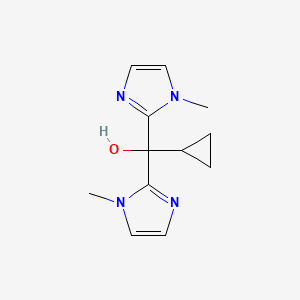![molecular formula C12H11Cl2NO B1373665 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride CAS No. 1221726-09-5](/img/structure/B1373665.png)
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride
Overview
Description
“3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride” is a chemical compound with the molecular formula C12H11Cl2NO . It has a molecular weight of 304.6 . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate . This compound can be reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride” can be represented by the InChI code: 1S/C13H11Cl2NO.ClH/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10;/h1-6,8H,7,9H2;1H .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride”:
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn2±sensitive MRI contrast agent. This application leverages the compound’s ability to form complexes that enhance contrast in MRI scans, providing clearer images for medical diagnosis .
Plant Growth Regulators
“3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride” serves as an intermediate in the synthesis of plant growth regulators. These regulators are essential for controlling and modifying plant growth processes, such as flowering, fruiting, and root development .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2-chloromethylpyridine, a similar compound, is used as an intermediate in the synthesis of plant growth regulators and pharmaceuticals .
Result of Action
It is known to be used as a reference substance for drug impurities , suggesting it may have a role in pharmaceutical quality control.
properties
IUPAC Name |
3-[2-(chloromethyl)phenoxy]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11;/h1-7,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCJXSGYCIEPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




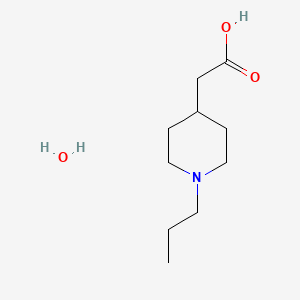

![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
